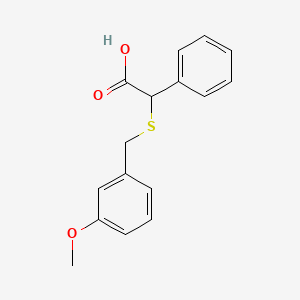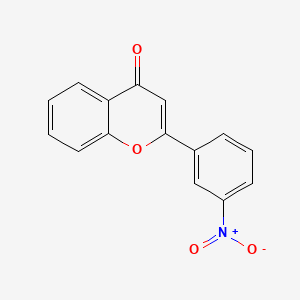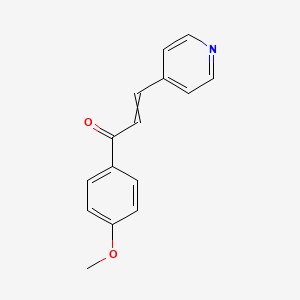
1-Ethyl-3-imidazol-1-ylmethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-imidazol-1-ylmethyl-1H-indole is a compound that combines the structural features of both indole and imidazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole, on the other hand, is a five-membered ring containing two nitrogen atoms. The combination of these two heterocycles in a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Imidazole Group: The imidazole group can be introduced through a cyclization reaction involving an amido-nitrile precursor.
Ethylation: The final step involves the ethylation of the indole-imidazole intermediate to yield this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Ethyl-3-imidazol-1-ylmethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution on the indole ring due to its electron-rich nature. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-imidazol-1-ylmethyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-imidazol-1-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties allow the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
1-Ethyl-3-imidazol-1-ylmethyl-1H-indole can be compared with other similar compounds, such as:
1-Methyl-3-imidazol-1-ylmethyl-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-pyrrol-1-ylmethyl-1H-indole: Contains a pyrrole ring instead of an imidazole ring.
1-Ethyl-3-imidazol-1-ylmethyl-1H-pyrrole: Contains a pyrrole core instead of an indole core.
The uniqueness of this compound lies in its specific combination of indole and imidazole moieties, which imparts distinct chemical and biological properties .
Properties
CAS No. |
72818-64-5 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-3-(imidazol-1-ylmethyl)indole |
InChI |
InChI=1S/C14H15N3/c1-2-17-10-12(9-16-8-7-15-11-16)13-5-3-4-6-14(13)17/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
KIIFZBAPVHIJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid](/img/structure/B3063625.png)

